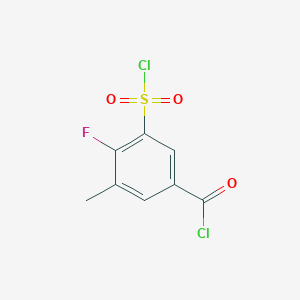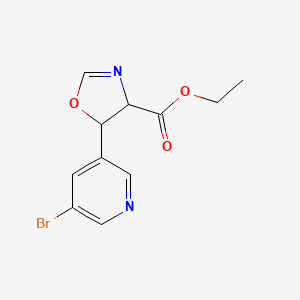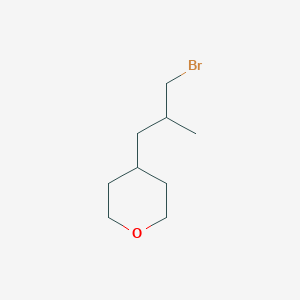
3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoyl chloride is an organic compound that features a benzoyl chloride group substituted with chlorosulfonyl, fluoro, and methyl groups
Méthodes De Préparation
The synthesis of 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoyl chloride typically involves the chlorosulfonation of 4-fluoro-5-methylbenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO₃Cl) as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: 4-fluoro-5-methylbenzoic acid is treated with chlorosulfonic acid, leading to the formation of the chlorosulfonyl derivative.
Purification: The resulting product is purified through recrystallization or distillation to obtain the desired compound in high purity.
Industrial production methods may involve continuous flow reactors to enhance the efficiency and yield of the reaction. These methods ensure consistent quality and scalability for commercial applications.
Analyse Des Réactions Chimiques
3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates, respectively.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-fluoro-5-methylbenzoic acid and sulfur dioxide.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common reagents used in these reactions include amines, alcohols, thiols, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoyl chloride has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biomedical Research: It is employed in the synthesis of bioactive molecules and fluorescent probes for imaging and diagnostic purposes.
Mécanisme D'action
The mechanism of action of 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoyl chloride include:
3-chlorosulfonyl-4-fluoro-benzoic acid: This compound shares the chlorosulfonyl and fluoro substituents but lacks the methyl group.
4-chlorosulfonyl-benzoic acid methyl ester: This compound has a similar structure but with a methyl ester group instead of the benzoyl chloride group.
3-(Chlorosulfonyl)benzoyl chloride: This compound lacks the fluoro and methyl substituents, making it less sterically hindered.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H5Cl2FO3S |
|---|---|
Poids moléculaire |
271.09 g/mol |
Nom IUPAC |
3-chlorosulfonyl-4-fluoro-5-methylbenzoyl chloride |
InChI |
InChI=1S/C8H5Cl2FO3S/c1-4-2-5(8(9)12)3-6(7(4)11)15(10,13)14/h2-3H,1H3 |
Clé InChI |
OXRVYZXBYHGFKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1F)S(=O)(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13189335.png)

![5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13189340.png)

![[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13189348.png)




![3-[(4-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13189380.png)

![2-Methyl-3,7-dioxaspiro[5.6]dodec-9-ene](/img/structure/B13189392.png)
![4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13189399.png)
![2-(1,3-Benzothiazol-2-yl)-3-[(2,3-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B13189405.png)
